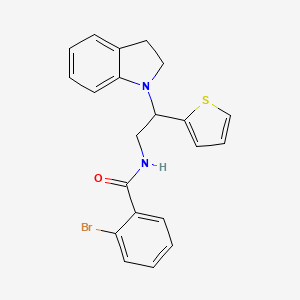

2-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

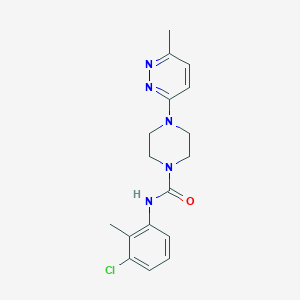

Vue d'ensemble

Description

2-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various research fields. This compound is a member of the benzamide family and is known to possess unique biochemical and physiological properties that make it an attractive candidate for scientific studies.

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Reactions

The exploration of reactions involving brominated compounds, such as the synthesis and structural transformation of brominated benzolactones and lactams, reveals insights into novel coupling reactions and the formation of heterocyclic compounds. Studies demonstrate various reactions including Eschenmoser coupling reactions, ring transformations, and dimerizations under specific conditions, showcasing the versatility of brominated compounds in organic synthesis (Kammel, Tarabová, Růžičková, & Hanusek, 2015).

Structural Analysis and Crystallography

Research on the crystal structure of compounds related to "2-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide" provides insights into their molecular configurations, stabilization mechanisms through hydrogen bonding, and π···π interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can be instrumental in their application in various fields of science and technology (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

Pharmacologically Active Compounds Development

The synthesis of benzothiazol-2-yl-amides and related derivatives through copper-catalyzed intramolecular cyclization processes represents a significant area of study. These compounds are of interest due to their potential pharmacological activities. The ability to synthesize these compounds efficiently opens up possibilities for the development of new drugs and therapeutic agents (Wang, Peng, Jiang, Lu, Wang, Bai, & Pan, 2008).

Cascade Synthesis and Biological Relevance

Investigations into cascade synthesis techniques, such as the creation of benzothieno[3,2-b]indole derivatives under oxidative conditions, highlight the development of biologically relevant compounds. These studies focus on the efficient formation of complex molecular structures, which could have applications in medicinal chemistry and drug development (Zhao, Li, Xu, Wang, Zhang-Negrerie, & Du, 2018).

Antipathogenic Activity

Research on the synthesis and spectroscopic properties of new thiourea derivatives, along with their antipathogenic activity, reveals the potential of these compounds in combating microbial resistance. The study focuses on the interaction of synthesized compounds with bacterial cells, demonstrating significant antibiofilm properties against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Propriétés

IUPAC Name |

2-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2OS/c22-17-8-3-2-7-16(17)21(25)23-14-19(20-10-5-13-26-20)24-12-11-15-6-1-4-9-18(15)24/h1-10,13,19H,11-12,14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUAFRKMXARAKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Br)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2744446.png)

![4-benzoyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2744460.png)

![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2744461.png)

![7-ethoxy-2-(4-methoxyphenyl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2744462.png)